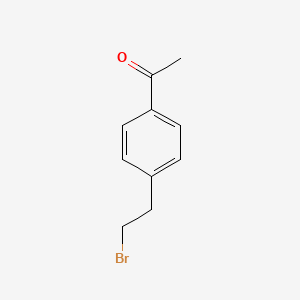

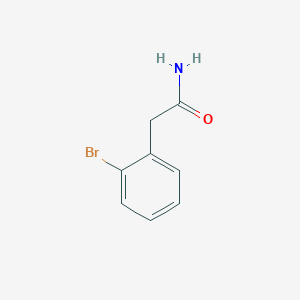

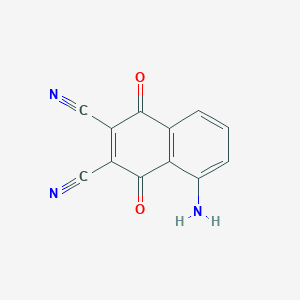

![molecular formula C9H5BrO2S B1268535 5-Bromobenzo[B]thiophene-3-carboxylic acid CAS No. 7312-24-5](/img/structure/B1268535.png)

5-Bromobenzo[B]thiophene-3-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

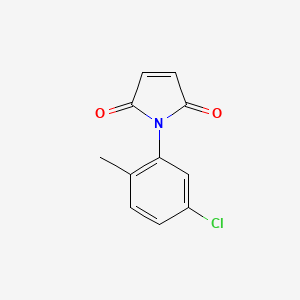

The synthesis of 5-Bromobenzo[b]thiophene-3-carboxylic acid and its derivatives involves several key steps, including bromocyclization and palladium-catalyzed cross-couplings. A notable method includes the synthesis of 3-bromobenzo[b]thiophene derivatives through bromocyclization of methylthio-containing alkynes using N-methylpyrrolidin-2-one hydrotribromide reagent, followed by palladium-catalyzed coupling with N-tosylhydrazones to furnish diverse 2-aryl-3-(α-styryl)benzo[b]thiophene derivatives (Tréguier et al., 2014).

Molecular Structure Analysis

Structural analysis of benzo[b]thiophene derivatives reveals that substituents on the thiophene ring significantly influence the molecular geometry and electronic properties, impacting their reactivity and functional applications. For instance, the introduction of a bromo group at the 5-position of benzo[b]thiophene enhances its electrophilic character, facilitating further functionalization through nucleophilic substitution reactions.

Chemical Reactions and Properties

5-Bromobenzo[b]thiophene-3-carboxylic acid undergoes various substitution reactions, including bromination and nitration, to yield multi-substituted derivatives. These reactions are influenced by the presence of substituents, which direct the regioselectivity of further functionalization (Cooper et al., 1970).

Aplicaciones Científicas De Investigación

-

- Application : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

- Results : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

- Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

- Methods of Application : Thiophene derivatives are often used in the synthesis of organic electronic materials, which can involve various chemical reactions and fabrication processes .

- Results : The use of thiophene derivatives in organic electronics has contributed to the development of more efficient and flexible electronic devices .

-

- Application : 5-Bromobenzo[B]thiophene is used as a reactant in the preparation of 4-aminoquinolines and tetraoxanes displaying antimalarial activity .

- Results : The use of 5-Bromobenzo[B]thiophene in the synthesis of antimalarial compounds can contribute to the development of more effective treatments for malaria .

-

- Application : 3-Thiophenecarboxylic acid, a thiophene derivative, has been used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .

- Results : The use of thiophene derivatives in polymer chemistry can contribute to the development of new types of polymers with unique properties .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

5-bromo-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQBOPASRUUSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347397 | |

| Record name | 5-BROMOBENZO[B]THIOPHENE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobenzo[B]thiophene-3-carboxylic acid | |

CAS RN |

7312-24-5 | |

| Record name | 5-BROMOBENZO[B]THIOPHENE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

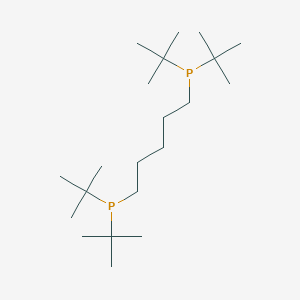

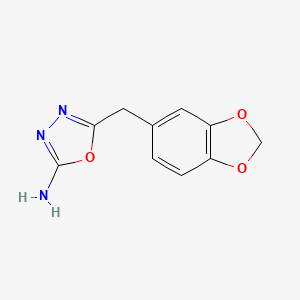

![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)